molecular formula C13H13N3 B1482025 2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine CAS No. 2098136-94-6

2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B1482025
CAS No.: 2098136-94-6
M. Wt: 211.26 g/mol
InChI Key: RGQSUPPMTBEZOC-UHFFFAOYSA-N
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Description

2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C13H13N3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalysis

  • Asymmetric Transfer Hydrogenation of Ketones : Compounds similar to 2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine have been used in catalyzing the transfer hydrogenation of ketones. This process is important in the synthesis of various organic compounds (Magubane et al., 2017).

Photochemistry

  • Photoinduced Tautomerization : Studies on derivatives of 2-(1H-pyrazol-5-yl)pyridine show that they exhibit photoinduced tautomerization, a process where molecules change their structure upon exposure to light. This phenomenon is significant in the field of photochemistry (Vetokhina et al., 2012).

Material Science

  • Polymer Light-Emitting Diodes : A derivative of 2-(1H-pyrazol-5-yl)pyridine has been utilized in the synthesis of novel organic compounds for use in polymer light-emitting diodes (LEDs), indicating its potential in advanced material applications (Tang et al., 2014).

Pharmaceutical Research

  • Anticonvulsant Agents : Compounds structurally similar to this compound have been synthesized and evaluated for their anticonvulsant activities, indicating potential pharmaceutical applications (Bhandari et al., 2013).

Properties

IUPAC Name

2-(5-ethyl-1-prop-2-ynylpyrazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-3-9-16-11(4-2)10-13(15-16)12-7-5-6-8-14-12/h1,5-8,10H,4,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQSUPPMTBEZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC#C)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.